

Validating Target Engagement of Thalidomide-O-C11-acid PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: *Thalidomide-O-C11-acid*

Cat. No.: *B11936002*

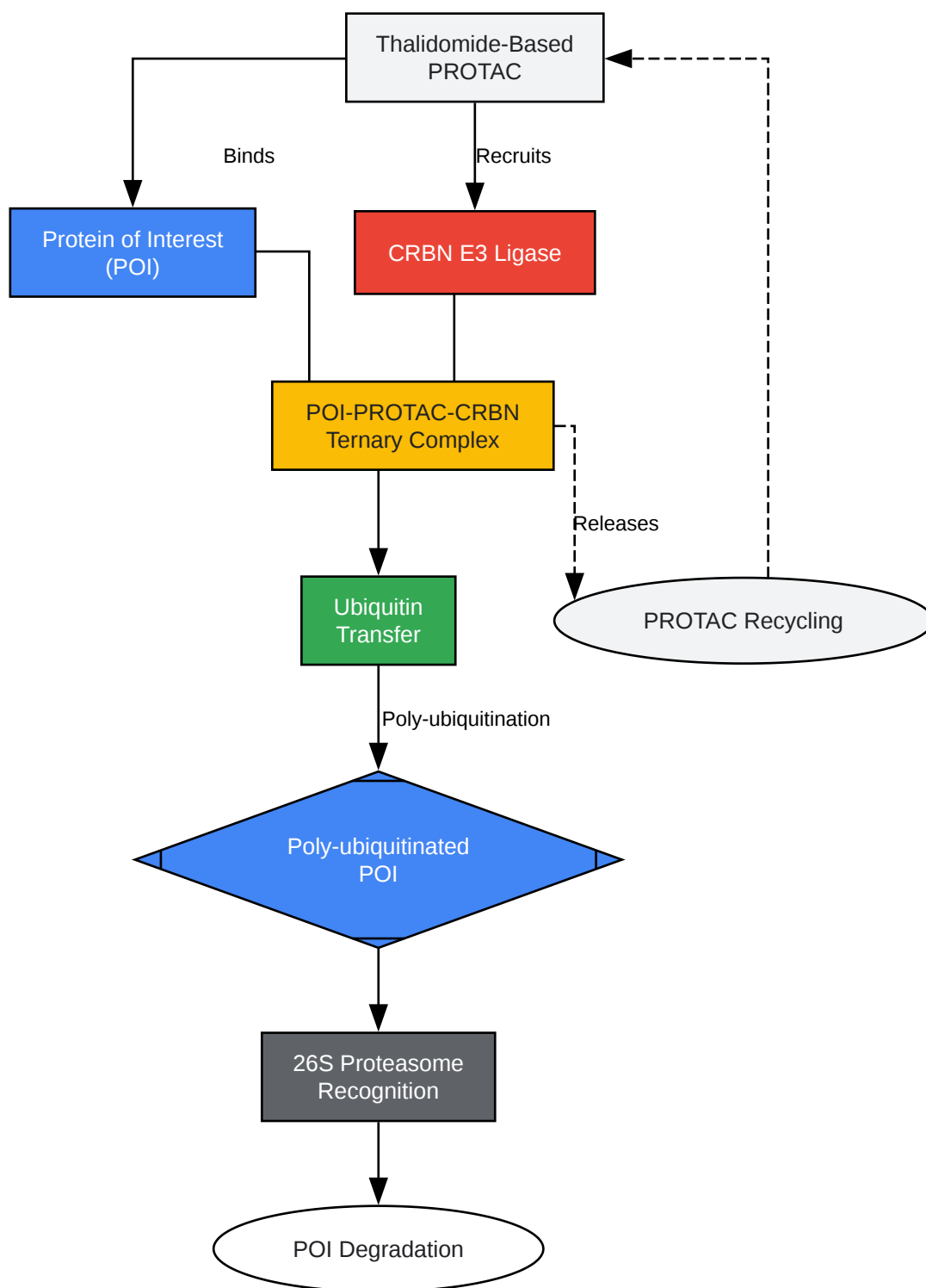
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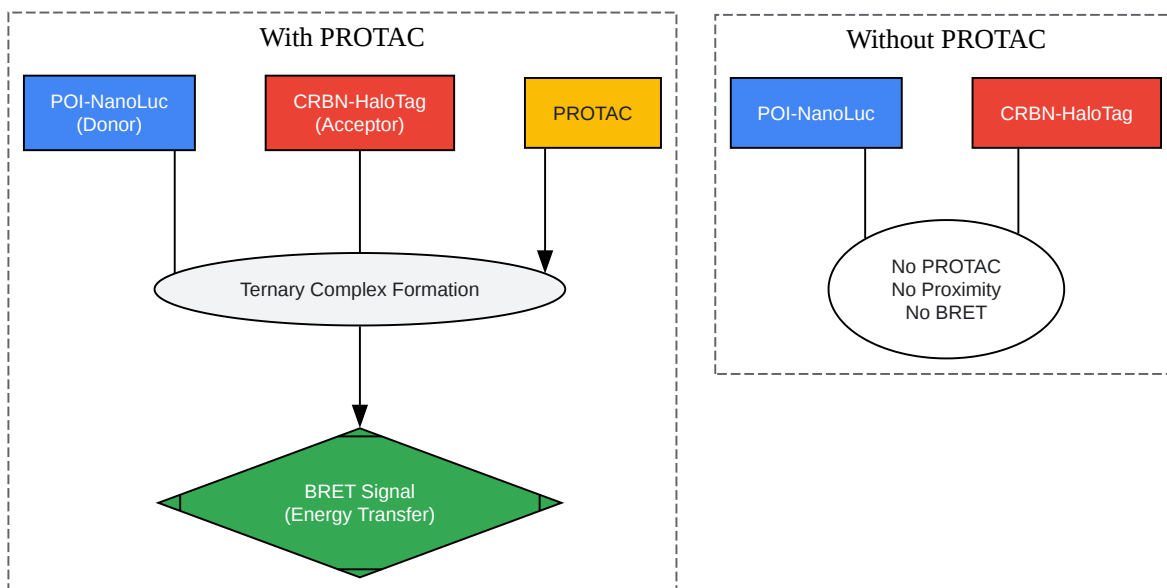
This guide provides a comprehensive comparison of key methodologies for validating the target engagement and subsequent degradation induced by **Thalidomide-O-C11-acid** Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, confirming that a PROTAC effectively binds its intended protein of interest (POI) and the Cereblon (CRBN) E3 ligase is a critical step in preclinical development.[1] This process, known as target engagement, is the initiating event in the catalytic cycle of PROTAC-mediated protein degradation.[2]

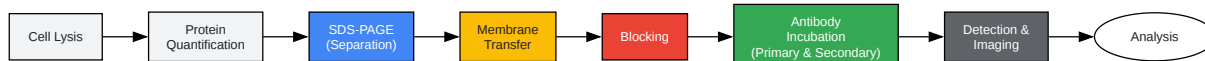
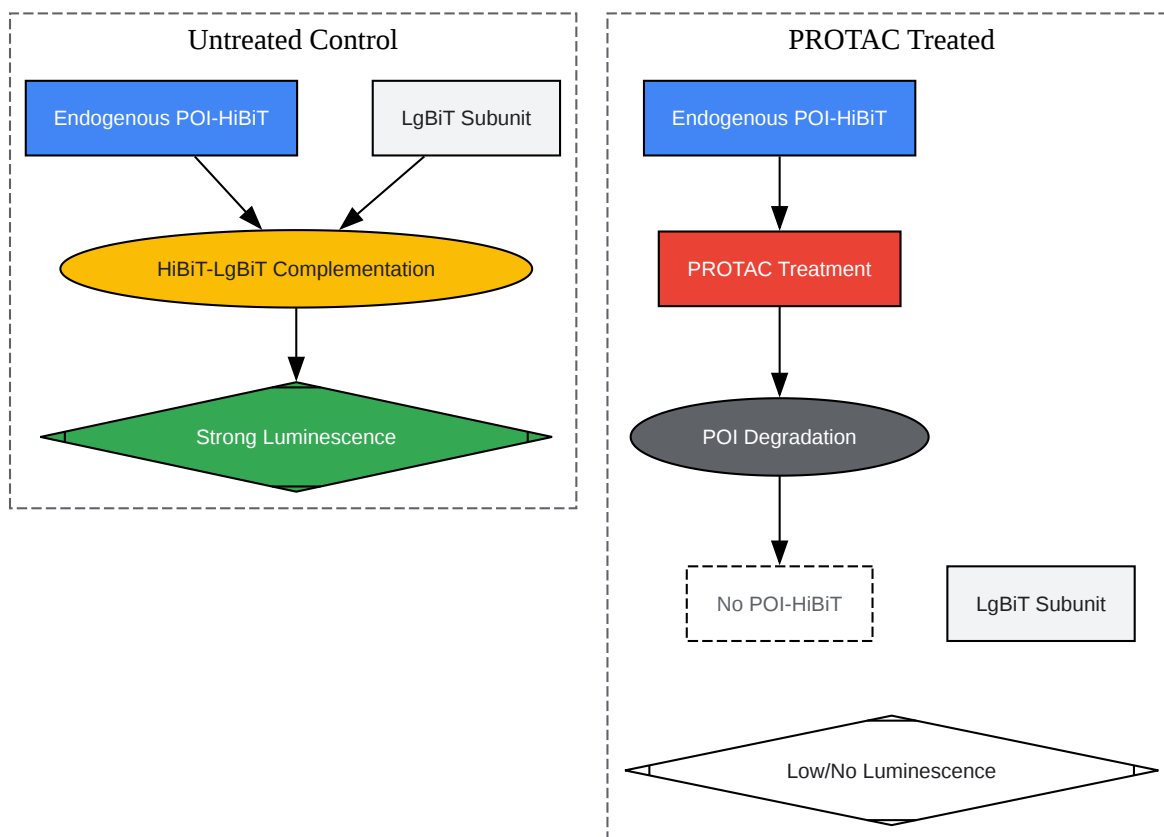
Thalidomide-O-C11-acid is a bifunctional molecule component that incorporates the Thalidomide moiety for CRBN recruitment, connected to an 11-carbon atom linker that can be conjugated to a specific POI ligand.[3] The successful formation of a stable ternary complex (POI-PROTAC-CRBN) is paramount for the subsequent ubiquitination and proteasomal degradation of the target protein.[4] Therefore, rigorous, quantitative validation of this entire process is essential.

Mechanism of Action: Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2] The thalidomide component of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the target protein.[5] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[8]







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